N~3~,N~5~-DI(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a pyrazole ring, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin ring.
Pyrazole Ring Formation: The next step includes the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The final step involves coupling the benzodioxin and pyrazole rings under specific conditions, often using catalysts and solvents like N,N-dimethylformamide (DMF) and lithium hydride (LiH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, DMF, LiH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in modulating biochemical pathways related to neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- N-alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides
- N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides
Uniqueness
N,N’-di-2,3-dihydro-1,4-benzodioxin-6-yl-1-methyl-1H-pyrazole-3,5-dicarboxamide stands out due to its dual ring structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-N,5-N-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-26-16(22(28)24-14-3-5-18-20(11-14)32-9-7-30-18)12-15(25-26)21(27)23-13-2-4-17-19(10-13)31-8-6-29-17/h2-5,10-12H,6-9H2,1H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUMYMCMMXGFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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